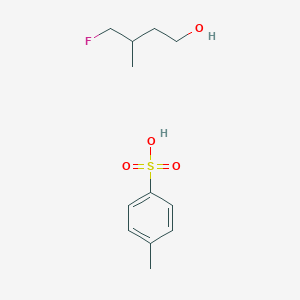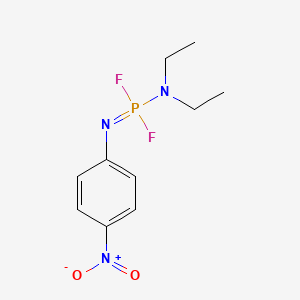
Tetraphen-12-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraphen-12-OL typically involves the hydroxylation of tetraphene. One common method is the catalytic hydroxylation using transition metal catalysts under controlled conditions. The reaction can be carried out in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, where tetraphene is subjected to hydroxylation in reactors designed for high efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure maximum production .
Análisis De Reacciones Químicas
Types of Reactions
Tetraphen-12-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of tetraphenone or tetraphenquinone.
Reduction: Formation of dihydrotetraphenol.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Tetraphen-12-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including its role as an endocrine disruptor.
Mecanismo De Acción
The mechanism of action of Tetraphen-12-OL involves its interaction with cellular components. It can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis or carcinogenesis. The hydroxyl group allows for hydrogen bonding with biological molecules, enhancing its binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Tetraphene: The parent compound without the hydroxyl group.
Benzo[a]anthracene: A structurally similar polycyclic aromatic hydrocarbon.
Phenanthrene: Another polycyclic aromatic compound with three fused benzene rings.
Uniqueness
Tetraphen-12-OL is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and biological activity compared to its parent compound, tetraphene, and other similar polycyclic aromatic hydrocarbons .
Propiedades
Número CAS |
103385-39-3 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
benzo[a]anthracen-12-ol |
InChI |
InChI=1S/C18H12O/c19-18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)18/h1-11,19H |
Clave InChI |
ABCWCVIOGPCFCM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide](/img/structure/B14337150.png)
![5-[(2,6-Dichloro-4-methoxyphenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B14337154.png)
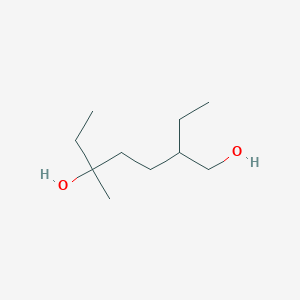
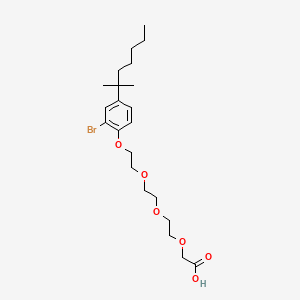
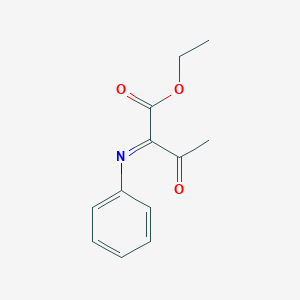
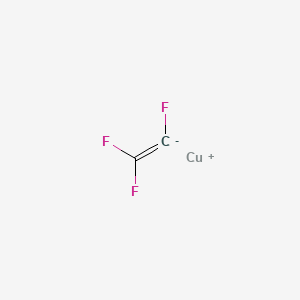
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
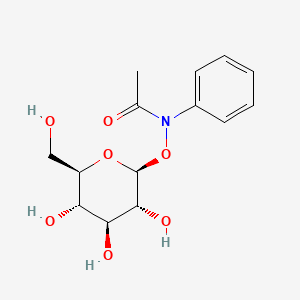
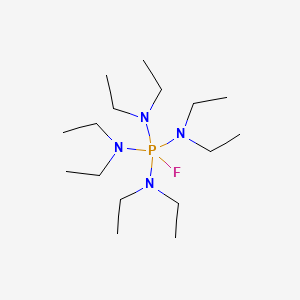
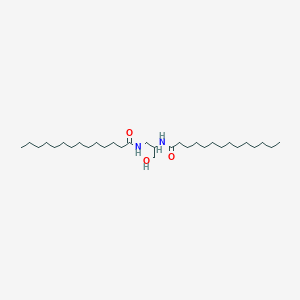
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)

